Tubeimoside

描述

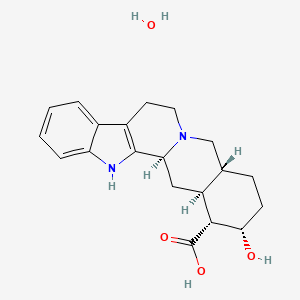

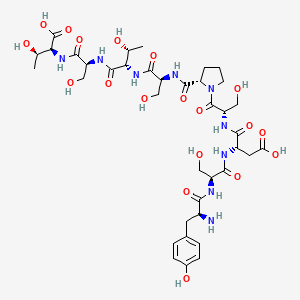

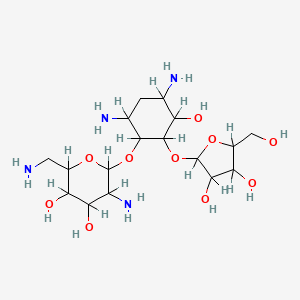

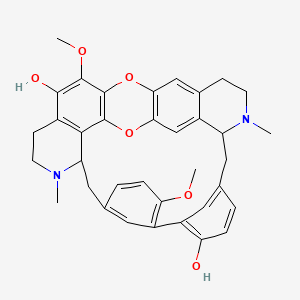

Tubeimoside-1 (TBMS1) is a natural triterpenoid saponin found in traditional Chinese herbal medicine Bolbostemmatis Rhizoma . It exhibits anti-inflammatory, antiviral, anticancer chemotherapeutic, and chemopreventive activities . It has been identified as a potent activator of autophagy .

Synthesis Analysis

TBMS1 is a triterpenoid saponin extracted from Bolbostemma paniculatum (Maxim) Franquet (Cucurbitaceae) . The exact synthesis process is not detailed in the retrieved papers.Molecular Structure Analysis

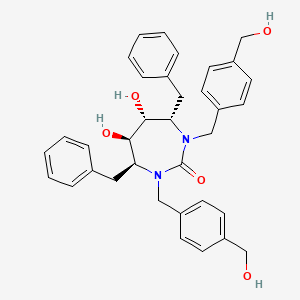

The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 . The structure is complex and involves several techniques or approaches .Chemical Reactions Analysis

TBMS1 has been reported to have remarkable inhibitory effects on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It can promote mitochondria-associated apoptosis in lung cancer cells .Physical And Chemical Properties Analysis

The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 .科研应用

抗肿瘤效应

从博罗藤球茎提取的Tubeimoside 1表现出强大的抗肿瘤效应。研究发现,它在小鼠皮肤癌模型中通过口服和局部应用均有效,表明其作为癌症化学预防剂的潜力(Yu et al., 1992)。

诱导细胞周期阻滞和凋亡

研究表明,Tubeimoside可以诱导癌细胞的细胞周期阻滞和凋亡。在对HeLa细胞的研究中,Tubeimoside显示出强烈的生长抑制作用,并引起细胞周期的显著变化,导致凋亡(Yang et al., 2002)。

与HepG2细胞的相互作用

使用显微成像和荧光光谱方法的研究显示,Tubeimoside 1(TBMS 1)影响了HepG2细胞,一种肝癌细胞。这种相互作用表现为促进细胞死亡和生长抑制,特别是在细胞周期的G2/M期(Lin et al., 2014)。

对胶质瘤细胞的影响

发现Tubeimoside-1可以通过多种途径抑制胶质瘤癌细胞的增殖并诱导凋亡。这包括调节Bax/Bcl-2比和ROS/Cytochrome C/Caspase-3途径,突显了其在胶质瘤管理中的潜在治疗应用(Jia et al., 2015)。

在信号通路中的作用

对HepG2细胞的研究表明,Tubeimoside-1通过激活多种途径诱导凋亡,包括NF-κB、JNK和p53途径,伴随氧化应激和G₂/M细胞周期阻滞。这一详细的机制进一步支持其作为抗癌剂的潜力(Yin et al., 2011)。

抗肿瘤效应中的结构活性关系

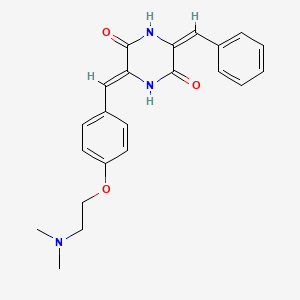

对Tubeimosides的结构活性关系研究揭示了它们在抗炎、抗肿瘤和抗肿瘤促进效应中的差异。研究发现不同Tubeimosides在抗肿瘤化学预防和化疗中表现出不同程度的功效和毒性,其中Tubeimoside II显示出对癌症化学预防和化疗的有希望的结果(Yu et al., 2001)。

广泛的药理特性

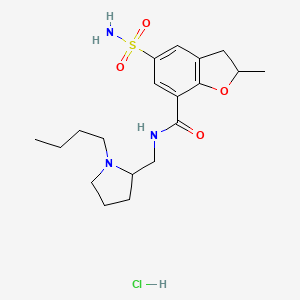

Tubeimoside-1以其广泛的药理特性而闻名,包括抗癌、抗HIV和抗炎作用。其多方面的药理特性和抗增殖潜力使其成为草药药物领域的重要研究对象(Zafar et al., 2018)。

Safety And Hazards

未来方向

性质

IUPAC Name |

(3S)-5-[(3S,4R,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-8a-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,9,10,12,12a,14,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3-hydroxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98O29/c1-26-38(71)42(75)46(79)53(85-26)90-49-47(88-51-44(77)39(72)30(66)23-82-51)31(67)24-83-54(49)92-56(80)63-16-14-57(2,3)18-28(63)27-10-11-35-60(7)19-29(65)50(58(4,5)34(60)12-13-62(35,9)61(27,8)15-17-63)91-55-48(43(76)40(73)32(22-64)87-55)89-52-45(78)41(74)33(25-84-52)86-37(70)21-59(6,81)20-36(68)69/h10,15,17,26,28-35,38-55,64-67,71-79,81H,11-14,16,18-25H2,1-9H3,(H,68,69)/t26-,28+,29-,30+,31-,32+,33-,34?,35+,38-,39-,40+,41-,42+,43-,44+,45+,46+,47-,48+,49+,50-,51+,52-,53-,54-,55-,59-,60-,61+,62+,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWKUXFXGOVHIM-NURBMQBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(C=C4)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)OC(=O)CC(C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@@H]3C5=CC[C@H]6[C@]([C@@]5(C=C4)C)(CCC7[C@@]6(C[C@@H]([C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C[C@](C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)O[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TBMS1 saponin | |

CAS RN |

102040-03-9 | |

| Record name | Tubeimoside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102040039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one](/img/structure/B1683601.png)

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)